molecular formula C4H9ClF3N B1522148 Methyl(3,3,3-trifluoropropyl)amine hydrochloride CAS No. 1211709-82-8

Methyl(3,3,3-trifluoropropyl)amine hydrochloride

Cat. No. B1522148
M. Wt: 163.57 g/mol
InChI Key: OKZNZTXBTNXUGA-UHFFFAOYSA-N
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Description

“Methyl(3,3,3-trifluoropropyl)amine hydrochloride” is a chemical compound with the CAS Number: 1211709-82-8 . It has a molecular weight of 163.57 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is N-methyl-N-(3,3,3-trifluoropropyl)amine hydrochloride . The InChI code for this compound is 1S/C4H8F3N.ClH/c1-8-3-2-4(5,6)7;/h8H,2-3H2,1H3;1H .

Scientific Research Applications

Detection and Analysis of Amines

Research on chlorophyll derivatives has shown that synthetic pigments, such as Methyl 3-trifluoroacetyl-131-deoxo-pyropheophorbide-a and its derivatives, can react with amines to form hemiaminal-type adducts. These adducts exhibit blue-shifted absorption bands, allowing for the optical detection of various amines in solution. This method has proven selective for primary amines with a primary alkyl group and can be used for the quantitative analysis of polyamines like ethylenediamine through fluorescence emission spectroscopy, even at nanomolar levels (Tamiaki et al., 2013).

Trifluoroacetylation of Amines

The trifluoroacetylation of amine, hydroxyl, and thiol groups has been achieved using new reagents like N-Methyl-bis(trifluoroacetamide) under mild, non-acidic conditions. This process results in the formation of neutral trifluoroacetamides, which are volatile compounds and can be easily analyzed by gas chromatography, avoiding the evaporation of excess reagent and by-products. This method is particularly useful for the selective acylation of amine functions in the presence of hydroxyl or carboxyl groups, provided that these groups are protected by trimethylsilylation (Donike, 1973).

Methylation of Amines Using CO2

B(C6F5)3 has been identified as an efficient metal-free catalyst for the methylation of amines using CO2 as a C1 building block in the presence of hydrosilanes. This catalytic process is applicable to a broad range of N-alkylanilines, dialkylamines, and primary anilines under easy-handling conditions, offering a sustainable method for the modification of amines (Yang et al., 2015).

properties

IUPAC Name

3,3,3-trifluoro-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3N.ClH/c1-8-3-2-4(5,6)7;/h8H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZNZTXBTNXUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl(3,3,3-trifluoropropyl)amine hydrochloride

CAS RN

1211709-82-8
Record name methyl(3,3,3-trifluoropropyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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